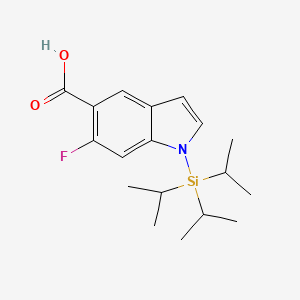
6-fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid
Cat. No. B8565892
M. Wt: 335.5 g/mol
InChI Key: LBJRRVRBUKWDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321756B2
Procedure details


In a 250 mL round bottomed flask, 6-fluoro-1-(triisopropylsilyl)-1H-indole (5.12 g, 17.57 mmol) was treated with THF (35 mL), cooled to −75° C. and treated with sec-butyllithium, 1.4 M in cyclohexane (12.55 mL, 17.57 mmol) and stirred at −75° C. for 2 h. The reaction mixture was treated with crushed dry ice and was warmed to RT over 30 min. The reaction mixture was treated with 10 mL water and the organic layer was washed with 1 M citric acid (2×20 mL) in an extraction funnel. The organic layer was then concentrated under reduced pressure (rotary evaporator) and recrystallized from a 9:1 mixture of hexanes:Et2O (100 mL) overnight in the freezer affording 6-fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid (4.36 g, 13.00 mmol, 74.0% yield) as a white crystalline solid. MS (ESI, pos. ion) m/z: 336.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.25 (1H, d, J=7.4 Hz), 7.26 (1H, d, J=3.1 Hz), 7.20 (1H, d, J=12.9 Hz), 6.65 (1H, d, J=2.9 Hz), 1.68 (3H, quin, J=7.5 Hz), 1.14 (18H, d, J=7.6 Hz).







Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])=[CH:4][CH:3]=1.C([Li])(CC)C.C1CCCCC1.[C:32](=[O:34])=[O:33]>CCOCC.O.C1COCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[Si:11]([CH:15]([CH3:17])[CH3:16])([CH:18]([CH3:20])[CH3:19])[CH:12]([CH3:13])[CH3:14])=[CH:4][C:3]=1[C:32]([OH:34])=[O:33]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C=CN(C2=C1)[Si](C(C)C)(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
|
Name
|
|
|
Quantity
|
12.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at −75° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to RT over 30 min
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 1 M citric acid (2×20 mL) in an extraction funnel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was then concentrated under reduced pressure (rotary evaporator)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a 9:1 mixture of hexanes
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C2C=CN(C2=C1)[Si](C(C)C)(C(C)C)C(C)C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 13 mmol | |
| AMOUNT: MASS | 4.36 g | |
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
